molecular formula C24H26N4O3S B3303866 2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide CAS No. 921504-11-2

2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B3303866
CAS No.: 921504-11-2
M. Wt: 450.6 g/mol
InChI Key: UVDABMRSIBTWEZ-UHFFFAOYSA-N
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Description

2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound that features a unique combination of indole, imidazole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the Debus-Radziszewski imidazole synthesis, involving the reaction of glyoxal, ammonia, and an aldehyde.

    Coupling Reactions: The indole and imidazole derivatives are coupled through a series of condensation reactions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s indole and imidazole moieties are of interest due to their presence in many bioactive molecules. It can be used in the study of enzyme inhibitors, receptor ligands, and other biologically active compounds.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide is likely to involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The indole and imidazole rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity. The sulfanyl group may also play a role in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of indole, imidazole, and acetamide moieties, which are not commonly found together in a single molecule. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S/c1-17-6-8-18(9-7-17)12-25-22(30)14-28-20(15-29)13-26-24(28)32-16-23(31)27-11-10-19-4-2-3-5-21(19)27/h2-9,13,29H,10-12,14-16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDABMRSIBTWEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC(=O)N3CCC4=CC=CC=C43)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Reactant of Route 4
2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Reactant of Route 5
2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide
Reactant of Route 6
2-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-[(4-methylphenyl)methyl]acetamide

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